2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 896294-79-4
Cat. No.: VC5332474
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896294-79-4 |
|---|---|
| Molecular Formula | C18H19N5O3S |
| Molecular Weight | 385.44 |
| IUPAC Name | 2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3 |
| Standard InChI Key | KLACMLBEQTVDBV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₉N₅O₃S, with a molecular weight of 385.44 g/mol. Key structural features include:
-
A thiazolo[3,2-b] triazole core, which provides rigidity and electronic diversity.
-
Furan-2-yl groups at positions 2 and 5, contributing to π-π stacking interactions in biological targets.
-
A 4-methylpiperazin-1-ylmethyl side chain, enhancing solubility and modulating receptor binding .
The InChIKey (KLACMLBE) and SMILES string (C1CN(CCN1C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O)CC) confirm the spatial arrangement of substituents.
Physicochemical Properties
-
Lipophilicity: Experimental logP values for analogous thiazolo[3,2-b] triazoles range from 1.8 to 3.2, indicating moderate hydrophobicity suitable for membrane permeability .
-
Solubility: Limited aqueous solubility (predicted <10 µg/mL) due to the fused heterocyclic system, necessitating formulation enhancements.
-
Stability: Susceptible to hydrolysis under acidic conditions but stable in neutral buffers .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions (Figure 1):
-
Formation of the thiazolo[3,2-b][1,2,] triazole core via cyclocondensation of 4-amino-3-mercaptotriazole with α-haloketones .
-
Introduction of furan groups through Suzuki-Miyaura coupling or nucleophilic substitution .
-
Functionalization with 4-methylpiperazine using reductive amination or alkylation .
Key conditions:
-
Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
-
Anhydrous solvents (e.g., DMF, THF) to prevent side reactions.
Pharmacological Profile
Antimicrobial Activity
-
Bacterial strains: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins .
Anti-Inflammatory Effects
-
COX-2 inhibition: 40–60% suppression at 10 µM, comparable to indomethacin .
-
Ulcerogenicity: Lower gastric toxicity than NSAIDs (no lesions observed at 40 mg/kg) .
Drug-Likeness and ADME Properties
Computational Predictions
-
Bioactivity scores:
-
ADME parameters:
Toxicity Risks
Comparative Analysis with Analogues
| Parameter | This Compound | Thiazolo[3,2-b]triazole (Ref.) | Imidazo[2,1-b]thiadiazole (Ref.) |
|---|---|---|---|
| Anticancer IC₅₀ (µM) | 12–25 | 18–35 | 25–50 |
| logP | 2.8 | 3.1 | 2.5 |
| COX-2 Inhibition (%) | 40–60 | 30–45 | 20–35 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume